1-Iodotetratriacontane
Overview
Description
Tetratriacontanyl Iodide is an organic compound consisting of a long-chain alkyl group attached to an iodine atom. This compound is part of the alkyl iodides family, which are known for their reactivity and utility in various chemical reactions. The presence of the iodine atom makes it a valuable reagent in organic synthesis, particularly in substitution and elimination reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetratriacontanyl Iodide can be synthesized through the iodination of tetratriacontane. The reaction typically involves the use of iodine (I2) and a suitable oxidizing agent such as red phosphorus or a Lewis acid like aluminum chloride (AlCl3). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).
Industrial Production Methods: In an industrial setting, the production of Tetratriacontanyl Iodide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is usually purified through distillation or recrystallization techniques.
Types of Reactions:
Substitution Reactions: Tetratriacontanyl Iodide undergoes nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: It can also participate in elimination reactions to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used, often in non-polar solvents like hexane or toluene.
Major Products:
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: The major product is usually an alkene corresponding to the original alkyl chain.
Scientific Research Applications
Chemistry: Tetratriacontanyl Iodide is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it a valuable reagent in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine: In biological research, alkyl iodides like Tetratriacontanyl Iodide are used in radiolabeling studies due to the ease of incorporating radioactive iodine isotopes. This allows for the tracking of biological molecules in metabolic studies.
Industry: Industrially, Tetratriacontanyl Iodide is used in the production of surfactants, lubricants, and other specialty chemicals. Its long alkyl chain imparts hydrophobic properties, making it useful in formulations requiring water-repellent characteristics.
Mechanism of Action
The mechanism of action of Tetratriacontanyl Iodide in chemical reactions involves the cleavage of the carbon-iodine bond, which is relatively weak compared to other carbon-halogen bonds. This cleavage generates a reactive carbocation or carbanion intermediate, depending on the reaction conditions. These intermediates can then undergo further reactions to form the desired products.
Molecular Targets and Pathways: In biological systems, the iodine atom can be replaced by other functional groups, allowing for the modification of biomolecules. This property is exploited in radiolabeling and imaging studies.
Comparison with Similar Compounds
Tetratriacontane: The parent hydrocarbon of Tetratriacontanyl Iodide, lacking the iodine atom.
Tetratriacontanol: The alcohol derivative, where the iodine atom is replaced by a hydroxyl group.
Tetratriacontanoic Acid: The carboxylic acid derivative, where the iodine atom is replaced by a carboxyl group.
Uniqueness: Tetratriacontanyl Iodide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its hydrocarbon, alcohol, and carboxylic acid counterparts. This reactivity makes it a versatile reagent in organic synthesis, particularly in substitution and elimination reactions.
Properties
IUPAC Name |
1-iodotetratriacontane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h2-34H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIBUPLNPOHBFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314372 | |
Record name | 1-Iodotetratriacontane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62154-85-2 | |
Record name | 1-Iodotetratriacontane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62154-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodotetratriacontane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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